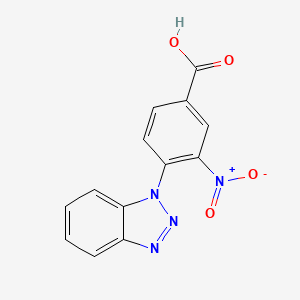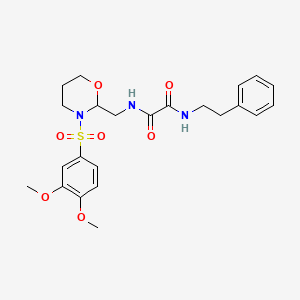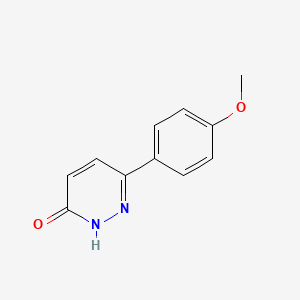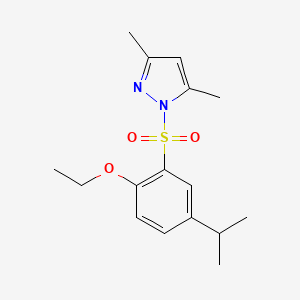![molecular formula C24H19ClN2O4S B2769242 benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate CAS No. 866015-97-6](/img/no-structure.png)
benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate is a useful research compound. Its molecular formula is C24H19ClN2O4S and its molecular weight is 466.94. The purity is usually 95%.
BenchChem offers high-quality benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antitumor Activities
A study conducted by El-Moneim, El‐Deen, and El-Fattah (2011) described the synthesis of nitrogen heterocycles, including compounds related to the chemical structure of interest. These compounds were evaluated for their antioxidant and antitumor activities. The research highlights the potential therapeutic applications of these compounds in combating oxidative stress and tumor growth. El-Moneim, El‐Deen, & El-Fattah, 2011.
Antinociceptive and Anti-inflammatory Properties
Selvam, Karthik, Palanirajan, and Ali (2012) explored the design, synthesis, and biological properties of thiazolopyrimidine derivatives. Their research indicates the compounds' significant antinociceptive (pain-relieving) and anti-inflammatory activities. This study adds to the understanding of how structurally similar compounds might be developed for pain and inflammation management. Selvam, Karthik, Palanirajan, & Ali, 2012.
Aldose Reductase Inhibitory Activity
Ogawva, Yamawaki, Matsusita, Nomura, Kador, and Kinoshita (1993) synthesized a series of 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids with a benzyl moiety. These compounds were tested for their aldose reductase inhibitory activity, suggesting potential applications in managing diabetic complications. Ogawva et al., 1993.
Antimicrobial and Anti-inflammatory Agents
A study by Tolba, El-Dean, Ahmed, and Hassanien (2018) focused on synthesizing new thienopyrimidine derivatives and testing them as antimicrobial and anti-inflammatory agents. The compounds showed significant activity against fungi, bacteria, and inflammation, pointing to their potential use in developing new antimicrobial and anti-inflammatory treatments. Tolba, El-Dean, Ahmed, & Hassanien, 2018.
Antibacterial Activity
Research by Salahuddin, Kakad, and Shantakumar (2009) on novel Thieno[2, 3-d]pyrimidines revealed their antibacterial activity against both Gram-positive and Gram-negative bacteria. This study contributes to the ongoing search for new antibacterial agents in combating resistant bacterial strains. Salahuddin, Kakad, & Shantakumar, 2009.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophene-3-carboxylic acid, followed by cyclization and esterification reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-aminothiophene-3-carboxylic acid", "Benzyl bromide", "Triethylamine", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Chloroform", "Dichloromethane", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-aminothiophene-3-carboxylic acid using triethylamine as a catalyst in ethanol to form 3-(4-chlorophenyl)-2-amino-4,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-1(5H)-carboxylic acid.", "Step 2: Cyclization of the above product using acetic anhydride and sodium acetate in methanol to form 3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl acetate.", "Step 3: Esterification of the above product using benzyl bromide and potassium carbonate in dichloromethane to form benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate.", "Step 4: Purification of the final product using column chromatography with a solvent system of chloroform and petroleum ether." ] } | |
CAS-Nummer |
866015-97-6 |
Molekularformel |
C24H19ClN2O4S |
Molekulargewicht |
466.94 |
IUPAC-Name |
benzyl 2-[11-(4-chlorophenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-yl]acetate |
InChI |
InChI=1S/C24H19ClN2O4S/c25-16-9-11-17(12-10-16)27-22(29)21-18-7-4-8-19(18)32-23(21)26(24(27)30)13-20(28)31-14-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2 |
InChI-Schlüssel |
KGYXTXCWMZFUAC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2769164.png)


![dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2769169.png)
![1-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2769171.png)
![2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2769172.png)
![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)

![(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2769176.png)
![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)
![1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2769180.png)